molecular formula C8H12INO2 B030500 3-Iodo-2-propynyl butylcarbamate CAS No. 55406-53-6

3-Iodo-2-propynyl butylcarbamate

Cat. No.: B030500
CAS No.: 55406-53-6
M. Wt: 281.09 g/mol
InChI Key: WYVVKGNFXHOCQV-UHFFFAOYSA-N
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Description

3-iodo-2-propynyl butylcarbamate is an off-white solid.
3-iodoprop-2-yn-1-yl butylcarbamate is a carbamate ester that is carbamic acid in which the nitrogen has been substituted by a butyl group and in which the hydrogen of the carboxy group is replaced by a 1-iodoprop-2-yn-3-yl group. A fungicide, it is used as a preservative and sapstain control chemical in wood products and as a preservative in adhesives, paints, latex paper coating, plastic, water-based inks, metal working fluids, textiles, and numerous consumer products. It has a role as a xenobiotic, an environmental contaminant and an antifungal agrochemical. It is a carbamate ester, an organoiodine compound, an acetylenic compound and a carbamate fungicide.
3-Iodo-2-propynyl butyl carbamate is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)

Properties

IUPAC Name

3-iodoprop-2-ynyl N-butylcarbamate
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InChI

InChI=1S/C8H12INO2/c1-2-3-6-10-8(11)12-7-4-5-9/h2-3,6-7H2,1H3,(H,10,11)
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InChI Key

WYVVKGNFXHOCQV-UHFFFAOYSA-N
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Canonical SMILES

CCCCNC(=O)OCC#CI
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Molecular Formula

C8H12INO2
Record name 3-IODO-2-PROPYNYL BUTYLCARBAMATE
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DSSTOX Substance ID

DTXSID0028038
Record name 3-Iodo-2-propynyl-N-butylcarbamate
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Molecular Weight

281.09 g/mol
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Physical Description

3-iodo-2-propynyl butylcarbamate is an off-white solid., White solid with a pungent odor; [HSDB]
Record name 3-IODO-2-PROPYNYL BUTYLCARBAMATE
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Record name 3-Iodo-2-propynyl butylcarbamate
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Solubility

In water, 156 mg/L at 20 °C
Record name 3-IODO-2-PROPYNYL BUTYLCARBAMATE
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Density

1.575 g/mL
Record name 3-IODO-2-PROPYNYL BUTYLCARBAMATE
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Vapor Pressure

0.0000525 [mmHg], 5.25X10-5 mm Hg at 30 °C
Record name 3-Iodo-2-propynyl butylcarbamate
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Color/Form

Off-white, dull color powder, White, crystalline powder

CAS No.

55406-53-6, 85045-09-6
Record name 3-IODO-2-PROPYNYL BUTYLCARBAMATE
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Record name 3-Iodo-2-propynyl butylcarbamate
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Record name 3-Iodo-2-propynylbutylcarbamate
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Record name Iodopropynyl butylcarbamate
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Record name Carbamic acid, N-butyl-, 3-iodo-2-propyn-1-yl ester
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Record name 3-iodo-2-propynyl butylcarbamate
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Record name 3-IODO-2-PROPYNYL BUTYLCARBAMATE
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Melting Point

66 °C
Record name 3-IODO-2-PROPYNYL BUTYLCARBAMATE
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Synthesis routes and methods I

Procedure details

At 5° C., 19.0 g of propargyl butylcarbamate (0.122 mol), 12.2 g of sodium hydroxide (0.305 mol) and 18.5 g of sodium iodide (0.123 mol) are introduced as initial charge in 50 g of water and 48 g of methanol. Chlorine (11.7 g, 0.165 mmol) is then slowly introduced so that the temperature remains below 5° C. When the metered addition is complete, the mixture is stirred at this temperature for 1 h, then slowly heated to room temperature and stirred for 1 hour. After adding 100 g of water, the precipitated solid is isolated by filtration, washed with water and dried in vacuo. This gives 29.1 g of 3-iodo-2-propynyl N-butylcarbamate (purity: 94.7% (HPLC), polyiodized compounds: <0.1% (HPLC), yield: 80%).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
Name
Quantity
50 g
Type
solvent
Reaction Step Three
Quantity
48 g
Type
solvent
Reaction Step Four
Name
Quantity
100 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

At 8° C., 10.1 g of sodium hydroxide (0.244 mol) and 19.0 g of propargyl butylcarbamate (0.122 mol) are introduced as initial charge in 48 g of methanol and 50 g of water. At this temperature, 15.5 g of iodine (0.061 mol) are added in portions. Chlorine (5.6 g, 0.079 mol) is then slowly introduced into the reaction mixture so that the temperature still remains below 8° C. When the metered addition is complete, the mixture is stirred for 1 h at this temperature and then 105 g of water are added. The precipitated solid is isolated by filtration, washed with water and dried in vacuo. This gives 28.5 g of 3-iodo-2-propynyl N-butylcarbamate (purity: 95.0% (HPLC), polyiodized compounds: 0.3% (HPLC), yield: 79%).
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
5.6 g
Type
reactant
Reaction Step Three
Quantity
48 g
Type
solvent
Reaction Step Four
Name
Quantity
50 g
Type
solvent
Reaction Step Five
Name
Quantity
105 g
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-2-propynyl butylcarbamate
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